(Z)-3-(3-chlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S2/c1-23-14-7-11(8-15(24-2)17(14)25-3)9-16-18(22)21(19(26)27-16)13-6-4-5-12(20)10-13/h4-10H,1-3H3/b16-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXGBPRLIZNKQZ-SXGWCWSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3-chlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications and mechanisms of action.
Overview of Thiazolidin-4-ones
Thiazolidin-4-ones are characterized by a sulfur-containing heterocyclic structure that allows for various modifications, leading to a wide range of biological activities such as:
The structural diversity of thiazolidin-4-one derivatives significantly influences their pharmacological properties.
Anticancer Activity
Recent studies indicate that thiazolidin-4-one derivatives exhibit notable anticancer properties. For instance, research has demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest . The specific compound has shown effectiveness against several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The antimicrobial activity is often assessed using disk diffusion methods against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the 3-chlorophenyl group enhances its interaction with microbial targets.
Antidiabetic Potential
Thiazolidin-4-one derivatives are known for their antidiabetic effects, particularly through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism promotes insulin sensitivity and glucose uptake in tissues . The specific compound may exhibit similar properties, contributing to its therapeutic potential in diabetes management.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and glucose metabolism.
- Cell Signaling Modulation : It could modulate signaling pathways related to inflammation and cell survival.
- Reactive Oxygen Species (ROS) Regulation : It may act as an antioxidant by scavenging free radicals, thereby reducing oxidative stress .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Applications
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that modifications on the thiazolidinone ring can enhance cytotoxicity against various cancer cell lines.
Key Findings:
- Cytotoxic Activity : Compounds similar to (Z)-3-(3-chlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one have shown promising results against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. For example, derivatives exhibit IC50 values as low as 0.24 µM against HepG2 cells, indicating potent cytotoxic effects .
- Mechanisms of Action : The anticancer activity is often attributed to mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain thiazolidinone derivatives have demonstrated the ability to inhibit specific kinases involved in cancer progression .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (like chlorine) and methoxy groups at strategic positions on the benzylidene moiety enhances the biological activity of these compounds .
Antimicrobial Applications
The antimicrobial properties of thiazolidin-4-one derivatives are well-documented, showcasing effectiveness against various bacterial and fungal pathogens.
Research Insights:
- Broad Spectrum Activity : Thiazolidinone derivatives have exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The introduction of different substituents can modulate this activity, making them potential candidates for new antibiotic development .
- Case Studies : In vitro studies have highlighted that certain thiazolidinone compounds can effectively inhibit the growth of pathogenic microorganisms, suggesting their utility in treating infections .
Antioxidant Properties
Thiazolidin-4-one derivatives also demonstrate considerable antioxidant activity, which is crucial for combating oxidative stress-related diseases.
Experimental Evidence:
- Free Radical Scavenging : Some derivatives outperform standard antioxidants like vitamin C in scavenging free radicals in vitro . This property is particularly beneficial for developing therapeutic agents aimed at diseases linked to oxidative damage.
Summary of Biological Activities
The following table summarizes the biological activities associated with thiazolidinone derivatives relevant to this compound:
| Biological Activity | Description |
|---|---|
| Anticancer | Potent cytotoxicity against various cancer cell lines (e.g., MCF-7, HepG2) with low IC50 values |
| Antimicrobial | Effective against a range of bacteria and fungi; potential for antibiotic development |
| Antioxidant | Strong free radical scavenging ability; potential for use in oxidative stress-related therapies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key derivatives and their properties:
*Calculated based on molecular formula C${19}$H${15}$ClN${2}$O${4}$S$_{2}$.
Key Observations:
- Substituent Effects on Bioactivity : The 3,4,5-trimethoxybenzylidene group enhances potency against M. tuberculosis pantothenate synthetase (PS) compared to benzodioxole derivatives (e.g., compound 19 vs. 18) .
- Melting Points : Derivatives with bulkier substituents (e.g., compound 22) exhibit higher melting points (up to 217°C), likely due to increased molecular rigidity .
- Synthetic Yields: Knoevenagel condensation in deep eutectic solvents (e.g., choline chloride:urea) yields 29% for the target compound , whereas conventional methods achieve higher yields (80–89%) for analogs with simpler substituents .
Structural and Crystallographic Insights
- Conformational Analysis: Crystal structures of related rhodanine derivatives () reveal planar benzylidene-thiazolidinone systems stabilized by intramolecular hydrogen bonds. For example, (5Z)-5-(2-methylbenzylidene)-3-phenyl derivatives show torsion angles of −177.47° to 179.23° for the thiazolidinone ring .
- Hydrogen Bonding : The thioxo group at position 2 participates in hydrogen-bonding networks, influencing packing and solubility .
Q & A
Q. Biological Activity Profiling
- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC values calculated at 48–72 hours. Compare with cisplatin as a positive control .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation quantifies programmed cell death .
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays. IC values <10 µM suggest therapeutic potential .
How do substituents on the benzylidene group modulate bioactivity?
Q. Structure-Activity Relationship (SAR) Analysis
- Electron-withdrawing groups (e.g., -Cl, -NO) enhance antiproliferative activity by increasing electrophilicity at the thiazolidinone core. For example, 4-chloro substitution reduces IC by 40% compared to methoxy derivatives .
- Methoxy groups (3,4,5-trimethoxy) improve membrane permeability via lipophilicity (logP ~3.5) but may reduce solubility. Balance via co-solvents (e.g., DMSO:PBS) .
- Steric effects : Bulky substituents (e.g., phenyl vs. methyl) hinder binding to hydrophobic enzyme pockets, as shown in molecular docking studies .
What mechanisms explain this compound’s interaction with oxidative stress pathways?
Q. Advanced Mechanistic Studies
- ROS scavenging : The thioxo group (-C=S) quenches reactive oxygen species (ROS) in DCFH-DA assays, reducing fluorescence by 60–80% at 50 µM .
- Nrf2 activation : Western blotting reveals upregulation of Nrf2 and downstream antioxidants (e.g., HO-1, SOD) in HepG2 cells, indicating redox homeostasis modulation .
- Mitochondrial depolarization : JC-1 staining shows a 2.5-fold increase in green/red fluorescence ratio, confirming loss of membrane potential and pro-apoptotic effects .
How do data contradictions arise in reported IC50_{50}50 values across studies?
Data Reproduibility and Conflict Analysis
Discrepancies stem from:
- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability.
- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer cells show 3-fold differences in sensitivity .
- Batch variability : Impurities >5% (e.g., unreacted aldehyde) skew results. Validate purity via HPLC (>95%) and elemental analysis .
What regioselectivity trends are observed in electrophilic substitution reactions?
Q. Advanced Reactivity Analysis
- Benzylidene position : Electrophiles (e.g., Br, HNO) preferentially attack the para position of the 3,4,5-trimethoxyphenyl group due to methoxy-directed ortho/para activation .
- Thiazolidinone core : Nucleophilic substitution at C5 occurs under alkaline conditions, while acidic media favor C2-thioxo modifications .
- Oxidation : HO oxidizes -C=S to -C=O, forming sulfoxide derivatives (confirmed by C NMR at δ 190–195 ppm) .
Which analytical techniques resolve degradation products under accelerated stability testing?
Q. Methodological Stability Assessment
- HPLC-MS : Identifies hydrolysis products (e.g., 3-chlorophenylthioamide) at 40°C/75% RH over 30 days. Use C18 columns with acetonitrile:water gradients .
- Thermogravimetric analysis (TGA) : Decomposition onset at ~220°C correlates with loss of trimethoxybenzylidene moiety .
- Photostability : UV irradiation (320–400 nm) generates thiyl radicals, detected via ESR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
